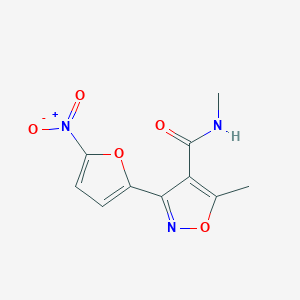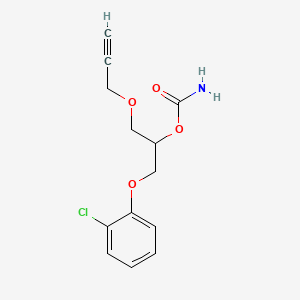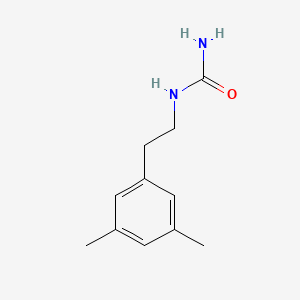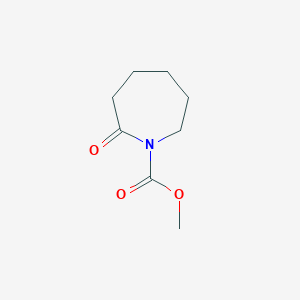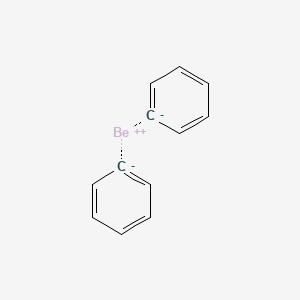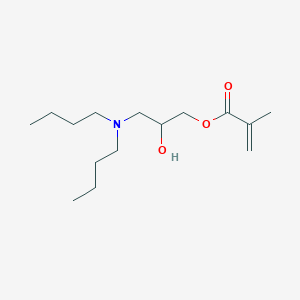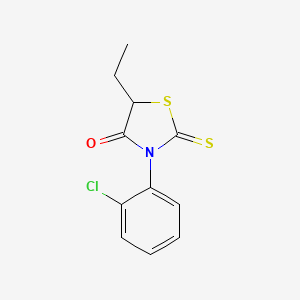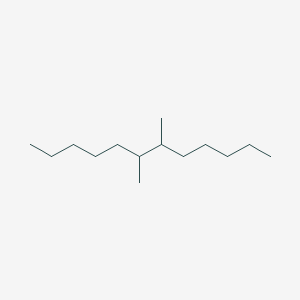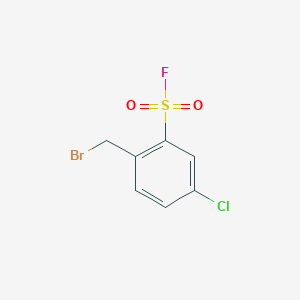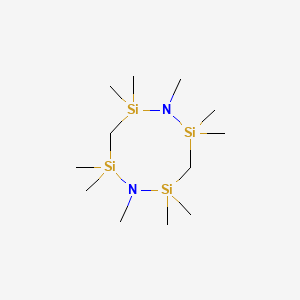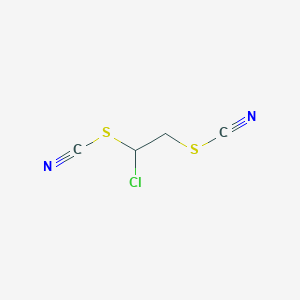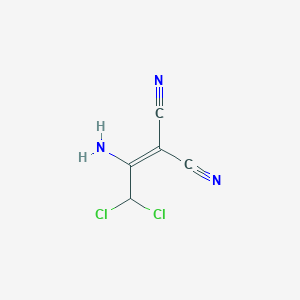
(1-Amino-2,2-dichloroethylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-2,2-dichloroethylidene)propanedinitrile is an organic compound with the molecular formula C5H4Cl2N2 It is a derivative of propanedinitrile, featuring an amino group and two chlorine atoms attached to the ethylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2,2-dichloroethylidene)propanedinitrile typically involves the reaction of malononitrile with an appropriate chlorinated amine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-2,2-dichloroethylidene)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding nitriles or amides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted nitriles or amines.
Oxidation: Formation of nitriles or amides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
(1-Amino-2,2-dichloroethylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-Amino-2,2-dichloroethylidene)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of metabolic processes or signaling pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-2-chloroethylidene)propanedinitrile: Similar structure but with one chlorine atom.
(1-Amino-2,2-dibromoethylidene)propanedinitrile: Bromine atoms instead of chlorine.
(1-Amino-2,2-difluoroethylidene)propanedinitrile: Fluorine atoms instead of chlorine.
Uniqueness
(1-Amino-2,2-dichloroethylidene)propanedinitrile is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This compound’s distinct electronic and steric properties make it a valuable tool in various research applications, offering different reactivity profiles compared to its analogs.
Propiedades
Número CAS |
22070-98-0 |
|---|---|
Fórmula molecular |
C5H3Cl2N3 |
Peso molecular |
176.00 g/mol |
Nombre IUPAC |
2-(1-amino-2,2-dichloroethylidene)propanedinitrile |
InChI |
InChI=1S/C5H3Cl2N3/c6-5(7)4(10)3(1-8)2-9/h5H,10H2 |
Clave InChI |
HPOATOCEGXFCRZ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(=C(C(Cl)Cl)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[(1e)-3-Methyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14698928.png)
